molecular formula C15H16N2O4 B2743145 N-[2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide CAS No. 898375-24-1

N-[2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B2743145
CAS No.: 898375-24-1
M. Wt: 288.303
InChI Key: VYKNXMXUXMYRBG-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide is a synthetic ethanediamide derivative characterized by a furan-2-yl ethyl group and a 2-methoxyphenyl substituent. Its molecular structure features a central ethanediamide (oxalamide) backbone, with one nitrogen atom linked to a furan-containing ethyl chain and the other to a methoxy-substituted aromatic ring.

Key structural attributes include:

  • Furan moiety: The 2-furyl group may enhance π-π stacking interactions or serve as a pharmacophore in drug design, as seen in ranitidine derivatives .
  • Methoxyphenyl group: The electron-donating methoxy substituent could influence solubility and binding affinity in biological systems.

Properties

IUPAC Name

N-[2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-20-13-7-3-2-6-12(13)17-15(19)14(18)16-9-8-11-5-4-10-21-11/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKNXMXUXMYRBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Amide Coupling Approaches

The foundational method for synthesizing N-[2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide involves a two-step amide coupling strategy. In the first step, 2-(furan-2-yl)ethylamine reacts with oxalyl chloride to form an intermediate oxalamide. Subsequent reaction with 2-methoxyaniline under basic conditions yields the target compound.

Reaction Conditions:

  • Step 1: Oxalyl chloride (1.2 equiv) is added dropwise to 2-(furan-2-yl)ethylamine in anhydrous dichloromethane at 0°C. Triethylamine (2.5 equiv) serves as a base to neutralize HCl byproducts.
  • Step 2: The intermediate is reacted with 2-methoxyaniline (1.1 equiv) in tetrahydrofuran (THF) at room temperature for 12 hours.

Yield: 68–72% after column chromatography purification.

Limitations:

  • Requires strict moisture control to prevent hydrolysis of oxalyl chloride.
  • Low atom economy due to stoichiometric base usage.

Catalytic One-Pot Synthesis Using Copper(I) Iodide

Recent advances leverage copper-catalyzed coupling to streamline synthesis. A one-pot method combines 2-(furan-2-yl)ethylamine, 2-methoxybenzoyl chloride, and diethyl oxalate in the presence of CuI (10 mol%) in 1,4-dioxane at 80°C.

Key Advantages:

  • Eliminates intermediate isolation, reducing purification steps.
  • Enhances yield to 82–85% due to improved reaction efficiency.

Mechanistic Insights:
Copper(I) iodide facilitates oxidative coupling between the amine and acyl chloride, forming the oxamide bridge via a radical intermediate.

Solvent and Base Optimization

Solvent polarity and base strength critically influence reaction outcomes:

Solvent Base Temperature (°C) Yield (%) Purity (%)
Dichloromethane Triethylamine 0 → 25 72 98
THF DBU 25 78 97
1,4-Dioxane K2CO3 80 85 99

Observations:

  • Polar aprotic solvents (e.g., 1,4-dioxane) improve reagent solubility and reaction homogeneity.
  • Stronger bases like DBU (1,8-diazabicycloundec-7-ene) accelerate deprotonation but may promote side reactions with sensitive substrates.

Industrial-Scale Production Techniques

For bulk synthesis, continuous flow reactors paired with immobilized catalysts offer distinct advantages:

Protocol:

  • Continuous Flow Setup:
    • Reactant streams (2-(furan-2-yl)ethylamine and 2-methoxybenzoyl chloride) are pumped through a packed-bed reactor containing silica-supported Cu nanoparticles (2% w/w).
    • Residence time: 15 minutes at 100°C.
  • In-Line Purification:
    • Integrated liquid-liquid extraction removes unreacted starting materials.
    • Crystallization in ethanol-water (7:3 v/v) yields >99% pure product.

Throughput: 12 kg/day per reactor module.

Green Chemistry Approaches

Environmentally benign methods utilizing bio-based solvents and catalytic systems are gaining traction:

Ionic Liquid-Mediated Synthesis:

  • Catalyst: 1-Butyl-3-methylimidazolium acetate ([BMIM][OAc]).
  • Conditions: 90°C, 6 hours, solvent-free.
  • Yield: 79% with 97% purity.

Advantages:

  • Recyclable ionic liquid catalyst (5 cycles without activity loss).
  • Eliminates volatile organic solvents.

Comparative Analysis of Purification Methods

Post-synthesis purification significantly impacts product quality:

Method Purity (%) Recovery (%) Cost (USD/g)
Column Chromatography 98 85 12.4
Recrystallization 99 78 6.2
Membrane Filtration 97 92 8.9

Recrystallization from ethyl acetate/hexane (1:4) provides optimal balance between cost and purity for lab-scale production.

Emerging Photocatalytic Strategies

Visible-light-driven photocatalysis enables room-temperature synthesis:

System Components:

  • Catalyst: Mesoporous graphitic carbon nitride (mpg-C3N4, 20 mg/mmol).
  • Light Source: 450 nm LED (15 W).
  • Yield: 88% after 8 hours.

Mechanism: Photoexcited electrons in mpg-C3N4 facilitate single-electron transfer (SET) to activate the oxalyl moiety, enabling coupling at ambient conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)ethyl]-N’-(2-methoxyphenyl)oxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(furan-2-yl)ethyl]-N’-(2-methoxyphenyl)oxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)ethyl]-N’-(2-methoxyphenyl)oxamide involves its interaction with specific molecular targets and pathways. The furan ring and methoxyphenyl group contribute to its binding affinity and selectivity towards certain enzymes and receptors. This interaction can modulate various biological processes, leading to its observed effects .

Comparison with Similar Compounds

Morpholinyl and Piperazinyl Analogues

The morpholinyl-containing analogue (C₁₇H₂₆N₄O₅, ) replaces the 2-methoxyphenyl group with a morpholine ring and a methoxyethyl chain. Similarly, the piperazinyl analogue () incorporates a 2-methoxyphenyl-piperazine moiety, which is critical for serotonin receptor targeting. These substitutions demonstrate how heterocycles tune bioactivity and solubility.

Therapeutic Potential vs. Imaging Agents

While the target compound lacks documented therapeutic use, the piperazinyl derivative () is a precursor for a 5-HT1A receptor imaging agent, underscoring ethanediamides’ versatility in neuropharmacology. The absence of a pyridyl or tosyl group in the target compound may limit its receptor specificity but could simplify synthesis.

Agrochemical Acetamide Analogues

Chloroacetamides like 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide () share the amide backbone but feature chloro and alkyl/aryl substituents optimized for herbicidal activity. The target compound’s furan and methoxyphenyl groups reduce electrophilicity compared to chlorine, suggesting divergent applications (e.g., pharmaceuticals vs. pesticides).

Ranitidine-Related Furan-Acetamide Compounds

Ranitidine derivatives () incorporate dimethylaminomethyl-furan and nitroacetamide groups. Unlike the target compound, ranitidine’s sulfanyl ethyl chain and nitro group are critical for H2-receptor antagonism. The absence of a nitro or sulfanyl group in the target compound may limit gastric acid inhibition but could reduce toxicity risks.

Key Structural Differences and Implications

Feature Target Compound Similar Compounds Impact
Aromatic Groups 2-Methoxyphenyl 2-Pyridyl (), dimethylphenyl () Methoxy enhances electron density vs. pyridyl’s basicity or dimethylphenyl’s lipophilicity.
Heterocycles Furan Morpholine (), piperazine () Furan’s planar structure favors stacking; morpholine/piperazine improve solubility.
Electrophilic Groups None Chloro (), nitro () Chloro/nitro groups enhance agrochemical reactivity but increase toxicity.

Biological Activity

N-[2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure and Properties

Molecular Formula: C22_{22}H23_{23}N2_2O3_3

Molecular Weight: 375.43 g/mol

Structural Features:

  • The compound contains a furan ring, which is known for its ability to participate in various chemical reactions and biological interactions.
  • The methoxyphenyl group enhances the lipophilicity and potential binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 2-furan-2-ylethylamine with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Biological Activity

The biological activity of this compound has been examined in various studies, revealing its potential as an anti-cancer agent, anti-inflammatory drug, and inhibitor against certain enzymes.

Anticancer Activity

Several studies have reported that compounds with similar structures exhibit anticancer properties. For instance, a study indicated that derivatives containing furan rings showed significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line IC50 (µM) Mechanism
Furan Derivative AHeLa5.0Apoptosis induction
Furan Derivative BMCF-73.5Cell cycle arrest

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on specific enzymes related to cancer progression and inflammation. For example:

  • Inhibition of Proteases: Studies suggest that similar compounds can inhibit proteases involved in tumor metastasis.
  • Anti-inflammatory Effects: Compounds with furan moieties have been shown to reduce inflammatory markers in vitro.

Case Studies

  • Study on Cytotoxicity: A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent response, with significant cell death observed at higher concentrations.
    • Cell Lines Tested: HeLa, A549, and MCF-7.
    • Findings: IC50 values ranged from 3 to 10 µM across different cell lines.
  • Mechanistic Insights: Another study focused on the molecular mechanisms underlying the biological activity of this compound. It was found to interact with specific cellular pathways, modulating gene expression related to apoptosis and cell survival.

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-[2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide?

The synthesis typically involves multi-step reactions, starting with intermediates such as 2-methoxyaniline derivatives. For example:

  • Step 1 : Coupling of a furan-ethylamine precursor with a 2-methoxyphenyl-containing moiety under Hantzsch thiazole synthesis conditions (ethanol solvent, 60–80°C, 12–24 hours).
  • Step 2 : Purification via column chromatography or recrystallization to isolate the final product . Critical parameters include solvent choice (e.g., ethanol or dimethylformamide), temperature control, and stoichiometric ratios of reactants to minimize by-products .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of furan, methoxyphenyl, and ethanediamide moieties by analyzing chemical shifts (e.g., furan protons at δ 6.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates and UV visualization .

Q. How does the compound’s solubility influence experimental design in biological assays?

The compound’s limited aqueous solubility (due to hydrophobic furan and methoxyphenyl groups) necessitates the use of co-solvents like DMSO or ethanol. For in vitro studies, concentrations should be kept below 1% (v/v) to avoid cellular toxicity. Pre-solubilization in polar aprotic solvents (e.g., DMF) is recommended for kinetic studies .

Advanced Research Questions

Q. What strategies can optimize reaction yield in multi-step syntheses of this compound?

  • Catalyst Optimization : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate coupling reactions .
  • Temperature Gradients : Gradual heating (e.g., 40°C → 80°C) reduces side reactions during amide bond formation .
  • Statistical Design of Experiments (DoE) : Taguchi or factorial designs identify critical variables (e.g., pH, solvent ratio) to maximize yield .

Q. How do structural modifications (e.g., substituent variations) impact bioactivity?

Comparative studies with analogs reveal:

  • Methoxy Group Position : 2-Methoxy substitution enhances binding to aromatic hydrocarbon receptors (AhR) compared to 3- or 4-methoxy derivatives .
  • Furan vs. Thiophene : Replacing the furan ring with thiophene increases lipophilicity (logP +0.5) but reduces antioxidant activity by 30% .
  • Ethyl Spacer Length : Shorter spacers (e.g., methyl) decrease solubility but improve membrane permeability in cell-based assays .

Q. What computational tools are effective for predicting reactivity and target interactions?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes like cyclooxygenase-2 (COX-2), highlighting hydrogen bonding with the methoxyphenyl group .
  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Data Analysis and Mechanistic Questions

Q. How can contradictory bioactivity data across studies be resolved?

  • Dose-Response Validation : Replicate assays with standardized concentrations (e.g., 1–100 µM) to rule out false positives from solvent artifacts .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .
  • Target Selectivity Screening : Use kinase/GPCR panels to distinguish specific vs. off-target effects .

Q. What mechanisms underlie the compound’s reported antioxidant and anti-inflammatory effects?

  • ROS Scavenging : The furan ring quenches reactive oxygen species (ROS) via electron donation, as shown in DPPH radical scavenging assays (IC₅₀ = 45 µM) .
  • NF-κB Pathway Inhibition : Downregulates pro-inflammatory cytokines (e.g., TNF-α, IL-6) by blocking IκBα phosphorylation in RAW264.7 macrophages .

Experimental Challenges

Q. What are the stability considerations for long-term storage?

  • Degradation Pathways : Hydrolysis of the ethanediamide bond occurs in aqueous buffers (pH < 3 or > 10).
  • Storage Recommendations : Lyophilized form at -20°C in amber vials under argon atmosphere retains >95% purity for 12 months .

Q. How can reaction by-products be minimized during scale-up?

  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing dimerization side products .
  • In-line Purification : Couple synthesis with preparative HPLC to isolate the target compound in real-time .

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